molecular formula C26H20N2O4S B2663306 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-phenoxybenzamide CAS No. 921797-83-3

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-phenoxybenzamide

Cat. No. B2663306
CAS RN: 921797-83-3
M. Wt: 456.52
InChI Key: SATNQJYXRYLJGX-UHFFFAOYSA-N
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Description

“N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-phenoxybenzamide” is a complex organic compound. It contains several functional groups including a benzofuran, a thiazole, and a benzamide . Benzofuran derivatives are found in many natural products and have a wide range of biological and pharmacological applications .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The benzofuran and thiazole rings would contribute to the rigidity of the molecule, while the ethoxy and phenoxy groups could potentially influence its solubility and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzofuran, thiazole, and benzamide groups. These groups could potentially undergo a variety of chemical reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its molecular weight, polarity, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Future Directions

Benzofuran derivatives are a focus of ongoing research due to their wide range of biological activities. Future research could explore the potential applications of this compound in fields such as medicinal chemistry .

properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O4S/c1-2-30-22-13-7-8-17-15-23(32-24(17)22)21-16-33-26(27-21)28-25(29)18-9-6-12-20(14-18)31-19-10-4-3-5-11-19/h3-16H,2H2,1H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATNQJYXRYLJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-phenoxybenzamide

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